N-[(2E)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-3-methyl-6-(propan-2-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide
Description
This compound features a hybrid heterocyclic scaffold comprising a [1,2]oxazolo[5,4-b]pyridine core fused with a 1,3,4-thiadiazole ring via a conjugated ylidene (-N=C-) linkage. Key substituents include a 3-methyl group on the oxazole ring, a 6-isopropyl group on the pyridine moiety, and a methoxymethyl side chain on the thiadiazole ring. The carboxamide group bridges the two heterocycles, contributing to its planar, conjugated structure.
Synthesis likely involves multi-step condensation reactions, similar to methods for triazolo-thiadiazoles (e.g., coupling thiosemicarbazides with carboxylic acids under POCl3 catalysis) or oxazolidinone derivatives (via Michael additions and reductions) . The methoxymethyl and isopropyl groups may enhance solubility and lipophilicity, respectively, optimizing pharmacokinetic properties .
Properties
Molecular Formula |
C15H17N5O3S |
|---|---|
Molecular Weight |
347.4 g/mol |
IUPAC Name |
N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-3-methyl-6-propan-2-yl-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C15H17N5O3S/c1-7(2)10-5-9(12-8(3)20-23-14(12)16-10)13(21)17-15-19-18-11(24-15)6-22-4/h5,7H,6H2,1-4H3,(H,17,19,21) |
InChI Key |
TUALNQKKKNRRLW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NOC2=C1C(=CC(=N2)C(C)C)C(=O)NC3=NN=C(S3)COC |
Origin of Product |
United States |
Biological Activity
N-[(2E)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-3-methyl-6-(propan-2-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide is a complex organic compound with potential biological activity due to its unique structural features. This compound integrates thiadiazole and oxazole moieties, which are known for their diverse pharmacological properties. The exploration of its biological activity includes antimicrobial, anticancer, and anti-inflammatory effects.
Structural Characteristics
The compound's structure can be represented as follows:
This structure includes a thiadiazole ring and an oxazole ring, both of which contribute to its biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets such as enzymes and receptors. Preliminary studies suggest that it may inhibit specific kinases or proteases involved in cellular signaling pathways, leading to potential therapeutic effects against cancer and microbial infections .
Biological Activity Overview
The biological activities of this compound can be summarized as follows:
| Activity | Description |
|---|---|
| Antimicrobial | Exhibits significant activity against various bacterial and fungal strains. |
| Anticancer | Potential to inhibit cancer cell proliferation through enzyme inhibition. |
| Anti-inflammatory | May reduce inflammation by modulating immune response pathways. |
| Cytotoxicity | Shows cytotoxic effects on certain cancer cell lines in vitro. |
Antimicrobial Activity
The compound has demonstrated promising antimicrobial properties against both Gram-positive and Gram-negative bacteria. For instance, derivatives of similar thiadiazole compounds have shown high efficacy against pathogens such as Staphylococcus aureus and Escherichia coli with Minimum Inhibitory Concentrations (MIC) ranging from 32–42 μg/mL .
Anticancer Studies
In vitro studies indicate that the compound may possess anticancer properties by inducing apoptosis in cancer cells. For example, compounds with similar structural motifs have been shown to inhibit the growth of various cancer cell lines through mechanisms involving cell cycle arrest and apoptosis induction.
Case Studies and Research Findings
Several studies have investigated the biological activities of related compounds:
- Antimicrobial Efficacy : A study reported that 1,3,4-thiadiazole derivatives exhibited significant antibacterial activity with zones of inhibition ranging from 15–19 mm against Salmonella typhi and E. coli strains at a concentration of 500 μg/disk .
- Cytotoxic Effects : Research on thiadiazole derivatives showed that they could lead to significant cytotoxic effects on human cancer cell lines, suggesting their potential as anticancer agents.
- Mechanistic Insights : Studies have highlighted that the mechanism of action involves the inhibition of key enzymes involved in cellular proliferation and survival pathways .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound’s uniqueness lies in its dual heterocyclic fusion ([1,2]oxazolo-pyridine + 1,3,4-thiadiazole), distinguishing it from simpler triazolo-thiadiazoles or benzimidazole-pyrimidine hybrids. Below is a structural comparison with key analogs:
Key Observations :
- The methoxymethyl group in the target compound improves water solubility compared to purely alkyl-substituted triazolo-thiadiazoles (e.g., 3-alkyl derivatives in ).
- The isopropyl group enhances lipophilicity, akin to aryl substituents in triazolo-thiadiazoles, which promote membrane permeability .
Spectral Data Comparison
IR and NMR data for the target compound align with heterocyclic carboxamides and thiadiazoles:
The target’s ylidene proton (N=C-H) is expected near δ 8.4–8.8, similar to hydrazone protons in triazolo-thiadiazoles (δ 8.43–8.80) .
Dereplication and Molecular Networking
LC-MS/MS analysis of the target compound would yield a parent ion cluster with m/z ~450–470 (estimated molecular weight). Its fragmentation pattern (e.g., loss of methoxymethyl [-CH2OCH3] or isopropyl [-C3H7] groups) would differ from triazolo-thiadiazoles (characterized by S-N bond cleavage) . Molecular networking would cluster it with other heterocyclic carboxamides (cosine score >0.8), aiding dereplication .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
